molecular formula C14H17N3O3 B017093 5-Methoxycarbonylamino-N-acetyltryptamine CAS No. 190277-13-5

5-Methoxycarbonylamino-N-acetyltryptamine

Cat. No. B017093
M. Wt: 275.3 g/mol
InChI Key: MPZVHKLZCUEJFO-UHFFFAOYSA-N
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Description

Tryptamines are a diverse class of compounds with significant biological activity and implications. Within this family, compounds like melatonin and serotonin exhibit a range of functions from neuroregulation to involvement in various physiological processes. Understanding the synthesis, molecular structure, and properties of these compounds can provide insights into the broader characteristics of tryptamines, including "5-Methoxycarbonylamino-N-acetyltryptamine".

Synthesis Analysis

The synthesis of tryptamine derivatives typically involves modifications of the indole ring, which is central to the tryptamine structure. For example, melatonin, a well-known tryptamine derivative, is synthesized from serotonin through the acetylation and methoxylation of its indole ring. These modifications significantly alter the biological activity and physicochemical properties of the resulting compound (Nabavi et al., 2019).

Molecular Structure Analysis

The molecular structure of tryptamines is characterized by an indole ring, which provides a scaffold for various functional groups that can be modified to produce derivatives with diverse biological activities. The presence of specific functional groups, such as methoxy or carboxyl groups, influences the compound's interaction with biological targets and its overall function. The structural diversity within the tryptamine family underpins the wide range of physiological effects observed (Barnes et al., 2009).

Chemical Reactions and Properties

Tryptamines participate in various chemical reactions, reflecting their active role in biological systems. The reactivity of the indole ring, particularly at specific positions, is crucial for the synthesis of tryptamine derivatives. These reactions can include alkylation, acylation, and methylation, which directly affect the chemical properties and biological activity of the compounds (Rosengarten & Friedhoff, 1976).

Scientific Research Applications

  • Psychoactive Effects and Mental Health : Uthaug et al. (2019) found that vaporized synthetic 5-methoxy-N,N-dimethyltryptamine, a related compound, improved affect and non-judgment in volunteers but did not significantly affect mental health or the psychedelic experience (Uthaug et al., 2019).

  • Potential as Melatonin Receptor Ligands : Research by Ettaoussi et al. (2008) and Leclerc et al. (2011) demonstrated that benzofuranic and naphthalenic derivatives with methoxycarbonylamino substituents, which are structurally similar to 5-Methoxycarbonylamino-N-acetyltryptamine, show potential as selective melatonin receptor ligands (Ettaoussi et al., 2008); (Leclerc et al., 2011).

  • Glaucoma Treatment : Andrés-Guerrero et al. (2011) and Crooke et al. (2011, 2012) explored the use of 5-Methoxycarbonylamino-N-acetyltryptamine and its analogues in treating ocular hypertension and glaucoma, highlighting its potential in regulating intraocular pressure (Andrés-Guerrero et al., 2011); (Crooke et al., 2011); (Crooke et al., 2012).

  • Cerebral Organoid Research : Dakić et al. (2017) reported that 5-MeO-DMT, a related compound, causes short-term changes in human cerebral organoids, affecting proteins involved in long-term potentiation and dendritic spine formation (Dakić et al., 2017).

  • Drug Metabolism and Detection : Brandt et al. (2017) and Caspar et al. (2018) provided insights into the metabolism of tryptamine-derived new psychoactive substances and their detectability in urine, which is relevant for understanding the pharmacokinetics of compounds like 5-Methoxycarbonylamino-N-acetyltryptamine (Brandt et al., 2017); (Caspar et al., 2018).

  • Radioligand Applications : Molinari et al. (1996) identified 2-[125I]MCA-NAT as a highly selective radioligand for melatonin ML2 receptor sites, providing a valuable tool for studying related diseases and pharmacological effects (Molinari et al., 1996).

  • Pharmacological and Toxicological Studies : Liu et al. (2016) and Dubocovich et al. (2010) discussed the potential of melatonin receptors MT1 and MT2 as therapeutic targets for a range of disorders, which is relevant considering the action of 5-Methoxycarbonylamino-N-acetyltryptamine on these receptors (Liu et al., 2016); (Dubocovich et al., 2010).

  • Plant Melatonin Research : Kolar et al. (1997) found melatonin in Chenopodium rubrum plants, exhibiting a daily rhythm similar to animals, which is interesting for understanding the broader biological roles of compounds like 5-Methoxycarbonylamino-N-acetyltryptamine (Kolar et al., 1997).

properties

IUPAC Name

methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZVHKLZCUEJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401560
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxycarbonylamino-N-acetyltryptamine

CAS RN

190277-13-5
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190277-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
L Vincent, W Cohen, P Delagrange… - Journal of pineal …, 2010 - Wiley Online Library
5‐Methoxycarbonylamino‐N‐acetyltryptamine (MCA‐NAT) has been initially described as a ligand at non MT 1 , non MT 2 melatonin binding site (MT3) selective versus MT 1 and MT 2 …
Number of citations: 49 onlinelibrary.wiley.com
EJ Molinari, PC North, ML Dubocovich - European journal of pharmacology, 1996 - Elsevier
… 2-[125I]MCA-NAT was prepared by introducing an [ 125I]iodine molecule on carbon 2 of 5-MCA-NAT (5-methoxycarbonylamino N-acetyltryptamine), a selective melatonin ML 2 receptor …
Number of citations: 140 www.sciencedirect.com
A Martínez-Águila, B Fonseca, MJP de Lara… - Journal of Pharmacology …, 2016 - ASPET
… both control C57BL/6J and glaucomatous DBA/2J mice as well as TonoLab tonometry, this study evaluated the effect of melatonin and 5-methoxycarbonylamino-N-acetyltryptamine (5-…
Number of citations: 55 jpet.aspetjournals.org
A Crooke, F Huete-Toral, A Martínez-Águila… - … of Pharmacology and …, 2013 - ASPET
… We have investigated the effect of melatonin and its analog 5-methoxycarbonylamino-N-acetyltryptamine, 5-MCA-NAT, on β 2 /α 2A -adrenergic receptor mRNA as well as protein …
Number of citations: 38 jpet.aspetjournals.org
J Pintor, L Martin, T Pelaez, CHV Hoyle… - European journal of …, 2001 - Elsevier
… We examined the ability of melatonin and the selective MT 3 receptor agonist, 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), to modify intraocular pressure in rabbits. Both …
Number of citations: 158 www.sciencedirect.com
A Crooke, F Huete-Toral… - Pharmacogenetics …, 2011 - journals.lww.com
… We have demonstrated that 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), reduces intraocular pressure (IOP) in rabbits. In addition, we have reported a link between …
Number of citations: 17 journals.lww.com
J Pintor, T Peláez, CHV Hoyle… - British journal of …, 2003 - Wiley Online Library
… Topical application of melatonin or 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a selective MT 3 melatonin receptor agonist, to the cornea of New Zealand white rabbits …
Number of citations: 138 bpspubs.onlinelibrary.wiley.com
P Alarma‐Estrany, A Crooke… - Journal of pineal …, 2009 - Wiley Online Library
… In contrast to the MT 1 and MT 2 melatonin receptors subtypes, MT 3 has a specific pharmacological profile with affinity for prazosin and 5-methoxycarbonylamino-N-acetyltryptamine (5-…
Number of citations: 41 onlinelibrary.wiley.com
F Mailliet, G Ferry, F Vella, S Berger, F Cogé… - Biochemical …, 2005 - Elsevier
… -[ 125 I]-iodo-5-methoxycarbonylamino-N-acetyltryptamine binding data, and to characterize … -[ 125 I]-iodo-5-methoxycarbonylamino-N-acetyltryptamine from their cloned target. We also …
Number of citations: 166 www.sciencedirect.com
F Mailliet, G Ferry, F Vella, K Thiam, P Delagrange… - FEBS letters, 2004 - Elsevier
… MC Viaud-Massard for the synthesis of 2-iodo-5-methoxycarbonylamino-N-acetyltryptamine, to Dr. Roy Golsteyn for his help with the manuscript and to Prof. Alain Ktorza for helpful …
Number of citations: 105 www.sciencedirect.com

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